NMDA Receptor Modulation: Oral Bioavailability and Therapeutic Index of a 2,5-Diazaspiro Derivative (NYX-2925) vs. Rapastinel
The 2,5-diazaspiro[3.4]octane scaffold enables the creation of orally bioavailable, small-molecule NMDA receptor modulators like NYX-2925. This contrasts sharply with the peptidic analog rapastinel (GLYX-13), which lacks oral bioavailability and requires intravenous administration. NYX-2925 achieved a therapeutic index of >1000, with no observed addictive or sedative/ataxic side effects at effective doses [1].
| Evidence Dimension | Therapeutic Index & Oral Bioavailability |
|---|---|
| Target Compound Data | NYX-2925 (2,5-diazaspiro derivative): Therapeutic Index >1000; Orally bioavailable (1 mg/kg p.o. achieves CSF Cmax 44 nM) [1]. |
| Comparator Or Baseline | Rapastinel (GLYX-13): Peptidic, no oral bioavailability; requires intravenous administration. |
| Quantified Difference | Target compound is orally active with a high safety margin; comparator is not orally bioavailable. |
| Conditions | Rat models of learning/memory and neuropathic pain; in vitro receptor binding and functional assays. |
Why This Matters
Oral bioavailability is a critical differentiator for CNS drug candidates, enabling chronic dosing and improved patient compliance, which directly impacts the commercial viability of a lead series.
- [1] Khan, M. A., et al. (2018). NYX-2925 is a novel NMDA receptor-specific spirocyclic-β-lactam... International Journal of Neuropsychopharmacology, 21(3), 242-254. View Source
